molecular formula C8H12N2O2 B11916458 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 90434-66-5

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11916458
CAS No.: 90434-66-5
M. Wt: 168.19 g/mol
InChI Key: BLUBYZQXVVYGLV-UHFFFAOYSA-N
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Description

6-Methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of appropriate amines with cyclic anhydrides or lactones. One common method includes the reaction of 1,3-diaminopropane with a cyclic anhydride under controlled conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular formula of this compound is C9H12N2O2C_9H_{12}N_2O_2, with a molecular weight of 168.19 g/mol. The compound features a spirocyclic structure that incorporates nitrogen atoms within its framework, contributing to its diverse biological interactions.

PropertyValue
CAS Number 1170110-01-6
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 168.19 g/mol
IUPAC Name This compound

Research indicates that this compound may exhibit various biological activities through several mechanisms:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound can interact with neurotransmitter receptors, particularly GABA_A receptors, which are critical in modulating neuronal excitability. In vitro tests have shown that certain derivatives exhibit anticonvulsant properties in animal models .
  • Antiviral Properties : Modifications of the compound have been explored for their ability to inhibit viral replication, particularly against strains such as hepatitis C. Derivatives with specific substituents have demonstrated significant inhibitory effects on viral activity .
  • Inhibition of Matrix Metalloproteinases (MMPs) : Certain derivatives have shown promise in inhibiting MMPs, enzymes involved in tissue remodeling and implicated in cancer progression. This suggests potential therapeutic applications in oncology .

Case Studies and Research Findings

  • Anticonvulsant Studies :
    • A study evaluated the anticonvulsant effects of various derivatives of diazaspiro compounds using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The most active derivative exhibited significant anti-seizure properties at doses as low as 30 mg/kg in rats .
  • Antiviral Efficacy :
    • Research focused on the antiviral potential of modified diazaspiro compounds found that certain derivatives effectively inhibited hepatitis C viral replication in vitro. The presence of an N-substituted amide group was crucial for enhancing these antiviral properties .
  • Matrix Metalloproteinase Inhibition :
    • In a study assessing the inhibitory activity against MMPs, several synthesized derivatives were tested using enzyme-linked assays. Results indicated substantial inhibition rates, suggesting a possible role in cancer treatment strategies .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameCAS NumberNotable Features
1,3-Diazaspiro[4.4]nonane-2,4-dione 699-51-4Parent structure without methyl substitution
5-Isopropylimidazolidine-2,4-dione 16935-34-5Contains an isopropyl group; different biological activity
5-Isobutylimidazolidine-2,4-dione 67337-73-9Features an isobutyl group; potential for different activities

Properties

CAS No.

90434-66-5

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

9-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-5-3-2-4-8(5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

BLUBYZQXVVYGLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(=O)NC(=O)N2

Origin of Product

United States

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